gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium
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Overview
Description
Gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium is a complex organometallic compound with the molecular formula C₃₄H₂₃AuNO₂P and a molecular weight of 705.49 g/mol . This compound is notable for its unique structure, which includes a gold atom coordinated to a triphenylphosphine ligand and a nitrophenyl-ethynyl group.
Preparation Methods
The synthesis of gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium typically involves the reaction of triphenylphosphine gold chloride with 1-ethynyl-4-(4-nitrophenyl)ethynylbenzene . The reaction is carried out under inert conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed . The product is then purified using standard techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used but often include modified gold complexes with different functional groups .
Scientific Research Applications
Gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium exerts its effects involves the coordination of the gold atom to various molecular targets. The gold atom can interact with electron-rich sites on other molecules, facilitating catalytic reactions and altering the electronic properties of the compound . The nitrophenyl-ethynyl group also plays a role in the compound’s reactivity and stability .
Comparison with Similar Compounds
Gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium can be compared to other gold complexes with similar structures, such as:
Gold;2-[4-[2-(4-methylphenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium: This compound has a methyl group instead of a nitro group, which affects its reactivity and applications.
Gold;2-[4-[2-(4-chlorophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to other similar compounds .
Properties
CAS No. |
185119-04-4 |
---|---|
Molecular Formula |
C34H23AuNO2P+ |
Molecular Weight |
705.5 g/mol |
IUPAC Name |
gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium |
InChI |
InChI=1S/C34H23NO2P.Au/c36-35(37)31-24-22-29(23-25-31)17-16-28-18-20-30(21-19-28)26-27-38(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34;/h1-15,18-25H;/q+1; |
InChI Key |
JTVRRMPFHPJVOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)[N+](=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.[Au] |
Origin of Product |
United States |
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